molecular formula C13H22O5 B14445528 Dibutyl 2-oxopentanedioate CAS No. 77630-52-5

Dibutyl 2-oxopentanedioate

Cat. No.: B14445528
CAS No.: 77630-52-5
M. Wt: 258.31 g/mol
InChI Key: SDYKGJKTLYBKEN-UHFFFAOYSA-N
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Description

Dibutyl esters are widely used as plasticizers, solvents, and intermediates in organic synthesis. For example, dibutyl phthalate (DBP) is a common plasticizer with high polarity and stability , while dibutyl sebacate (DBS) is a low-toxicity alternative in cosmetics and pharmaceuticals . The hypothetical "Dibutyl 2-oxopentanedioate" could share structural similarities with these compounds, featuring a central oxo group and esterified butyl chains.

Properties

CAS No.

77630-52-5

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

dibutyl 2-oxopentanedioate

InChI

InChI=1S/C13H22O5/c1-3-5-9-17-12(15)8-7-11(14)13(16)18-10-6-4-2/h3-10H2,1-2H3

InChI Key

SDYKGJKTLYBKEN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(=O)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2-oxopentanedioate can be synthesized through the esterification of 2-oxopentanedioic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-oxopentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Dibutyl 2-oxopentanedioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its effects on cellular metabolism and oxidative stress.

    Industry: It is used in the manufacture of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dibutyl 2-oxopentanedioate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing cellular energy production and metabolism. The compound’s ester groups can undergo hydrolysis, releasing 2-oxopentanedioic acid, which participates in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of dibutyl phthalate (DBP), dibutyl sebacate (DBS), and dibutyl hydrogen phosphonate (DBHP), based on the provided evidence.

Structural and Functional Differences

Property Dibutyl Phthalate (DBP) Dibutyl Sebacate (DBS) Dibutyl Hydrogen Phosphonate (DBHP)
Core Structure Aromatic (1,2-benzenedicarboxylate) Aliphatic (sebacic acid derivative) Organophosphorus (phosphonate ester)
Key Functional Groups Two ester groups Two ester groups Phosphonate and ester groups
Applications Plasticizers, antifungals Lubricants, low-priority substances Flame retardants, solvents

Physical and Chemical Properties

Data from Table Apx B-1 (EPA, 2020) and other sources:

Property DBP DBS DBHP
Boiling Point 340°C 344–346°C (estimated) Not reported in evidence
Water Solubility 13 mg/L (20°C) 0.1–1 mg/L (low solubility) Hydrolyzes in water
Vapor Pressure 1.2 × 10⁻⁵ mmHg (25°C) 1.3 × 10⁻⁶ mmHg (25°C) Not reported
Environmental Hazards Toxic to aquatic life Low toxicity Potential irritant

Industrial and Regulatory Status

Compound Regulatory Status Key Markets
DBP Restricted under REACH (EU) and EPA due to endocrine-disrupting properties Plastics, coatings
DBS EPA-approved for cosmetics and pharmaceuticals under LPS designation Personal care, lubricants
DBHP Limited regulations; used in niche applications like flame retardants Specialty chemicals

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